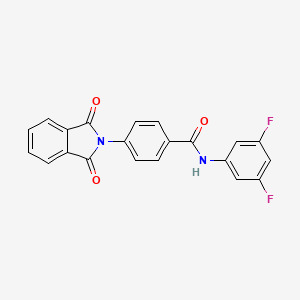

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F2N2O3/c22-13-9-14(23)11-15(10-13)24-19(26)12-5-7-16(8-6-12)25-20(27)17-3-1-2-4-18(17)21(25)28/h1-11H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDCNGYHRZMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide typically involves the following steps:

Formation of the 1,3-dioxoisoindolin-2-yl intermediate: This can be achieved by reacting phthalic anhydride with an amine under appropriate conditions.

Coupling with 3,5-difluoroaniline: The intermediate is then coupled with 3,5-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or isoindolinones.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science: Potential use in the development of new materials with specific properties.

Biology:

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine:

Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons and Substituent Effects

The target compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl ring and adjacent functional groups. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

- Fluorine vs. Chlorine/Methyl Substitution : The 3,5-difluorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to chlorine () or methyl groups (). Fluorine’s small atomic radius and high electronegativity improve membrane permeability and resistance to oxidative metabolism .

- Heterocyclic Variations : Diflufenican () incorporates a pyridinecarboxamide core instead of phthalimide, demonstrating how heterocycle choice influences target specificity (e.g., agrochemical vs. CNS activity) .

Table 2: Antiepileptic Activity of Phthalimide Derivatives (Adapted from )

- The dimethylphenyl analog () exhibits significant antiepileptic activity (780.8 seconds latency), suggesting that electron-donating methyl groups may enhance CNS penetration or target binding.

Biological Activity

N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological efficacy, particularly focusing on its antitumor and antiviral properties.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 378.3 g/mol

- CAS Number : 955299-66-8

The presence of the difluorophenyl group and the dioxoisoindolin moiety is believed to influence the compound's lipophilicity and hydrogen bonding potential, critical factors in drug development .

Synthesis

The synthesis of this compound typically involves:

- Formation of the 1,3-dioxoisoindolin-2-yl Intermediate : This can be achieved by reacting phthalic anhydride with an amine.

- Coupling Reaction : The intermediate is then coupled with 3,5-difluoroaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites.

- Receptor Binding : The compound can modulate receptor activity on cell surfaces.

- Pathway Modulation : It influences various biochemical pathways, potentially leading to altered cellular functions .

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of similar benzamide derivatives. For instance, compounds with structural similarities showed promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

These compounds exhibited higher cytotoxicity in two-dimensional assays compared to three-dimensional cultures, indicating that further optimization is necessary for effective drug development .

Case Studies and Research Findings

A study focusing on similar compounds highlighted their ability to bind to DNA and inhibit DNA-dependent enzymes effectively. The binding modes were primarily within the minor groove of AT-DNA . Such interactions suggest that this compound could exhibit comparable biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.